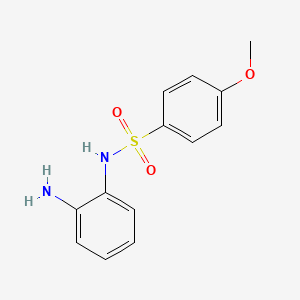![molecular formula C19H36N2O B6083272 [1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol, also known as CPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPB is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which has been implicated in a range of physiological and pathological processes.
Wirkmechanismus
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The NOP receptor is involved in a range of physiological and pathological processes, including pain modulation, stress response, and drug addiction. By blocking the NOP receptor, this compound can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of inflammatory and neuropathic pain. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting potential applications in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol has several advantages for use in lab experiments. It is highly selective for the NOP receptor, which allows for precise modulation of this receptor without affecting other receptors. This compound is also relatively stable and can be administered orally, making it easy to use in animal models. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the animal model used, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on [1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol. One area of interest is the potential use of this compound in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this application. Another area of interest is the potential use of this compound in the treatment of pain and anxiety in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to understand the long-term effects of this compound and its potential for tolerance and dependence.
Synthesemethoden
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 3-cyclopentylpropylamine with 4-piperidone, which yields 1-(3-cyclopentylpropyl)-4-piperidinone. This intermediate is then reacted with formaldehyde and hydrogen gas in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
[1-[1-(3-cyclopentylpropyl)piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O/c22-16-18-9-13-21(14-10-18)19-8-4-12-20(15-19)11-3-7-17-5-1-2-6-17/h17-19,22H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVHAUVVJWNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCCC(C2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclopropylmethyl)-2-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083196.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)

![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6083245.png)
![2-[4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6083246.png)
![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![6,6-dimethyl-1-(2-methylphenyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6083265.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6083280.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)